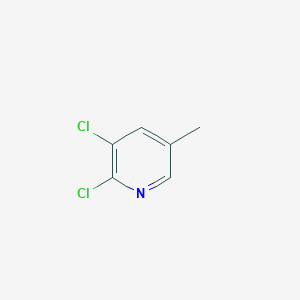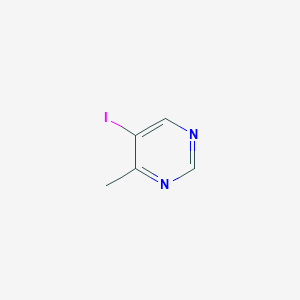
5-Iodo-4-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-methylpyrimidine is a chemical compound with the linear formula C5H5IN2 . It has a molecular weight of 220.01 and is solid in its physical form . The IUPAC name for this compound is 5-iodo-4-methylpyrimidine .
Molecular Structure Analysis
The InChI code for 5-Iodo-4-methylpyrimidine is 1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Iodo-4-methylpyrimidine is a solid substance . It has a molecular weight of 220.01 . The compound should be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
-
Anti-inflammatory Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods : Various methods for the synthesis of pyrimidines are described in the literature .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Antimicrobial Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antimicrobial properties .
- Methods : The synthetic accessibility and structural diversity of the pyrimidine scaffold has allowed for its use in a wide range of therapeutic applications .
- Results : Pyrimidines have shown effectiveness as antimicrobial agents .
-
Chemical Synthesis
- Field : Organic Chemistry
- Summary : “5-Iodo-4-methylpyrimidine” can be used as a building block in the synthesis of more complex organic compounds .
- Methods : The specific methods of application would depend on the target compound being synthesized .
- Results : The results would also depend on the specific synthesis being performed .
-
Pharmaceutical Research
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines, including “5-Iodo-4-methylpyrimidine”, could potentially be used in the development of new drugs .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Nucleic Acid Analogs
- Field : Biochemistry
- Summary : Pyrimidines are part of the structure of nucleic acids, so “5-Iodo-4-methylpyrimidine” could potentially be used to create nucleic acid analogs .
- Methods : This would involve techniques in biochemistry and molecular biology .
- Results : The results could potentially include new tools for studying DNA and RNA .
-
Material Science
-
Antiviral Applications
- Field : Medical and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antiviral properties .
- Methods : The synthetic accessibility and structural diversity of the pyrimidine scaffold has allowed for its use in a wide range of therapeutic applications .
- Results : Pyrimidines have shown effectiveness as antiviral agents .
-
Anticancer Applications
- Field : Oncology and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anticancer properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Antihypertensive Applications
- Field : Cardiovascular and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antihypertensive properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Antioxidant Applications
- Field : Biochemistry and Pharmaceutical Research
- Summary : Pyrimidines have been found to have antioxidant properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Anticonvulsant Applications
- Field : Neurology and Pharmaceutical Research
- Summary : Pyrimidines have been found to have anticonvulsant properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
-
Analgesic Applications
- Field : Pain Management and Pharmaceutical Research
- Summary : Pyrimidines have been found to have analgesic properties .
- Methods : This would involve various laboratory techniques, including organic synthesis, biological testing, and possibly clinical trials .
- Results : The results would depend on the specific drug being developed .
Safety And Hazards
The safety information for 5-Iodo-4-methylpyrimidine indicates that it should be handled in a well-ventilated place . Contact with skin and eyes should be avoided, and suitable protective clothing should be worn . The formation of dust and aerosols should be avoided, and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .
Propriétés
IUPAC Name |
5-iodo-4-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOHKOJFUQOWKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90540884 |
Source


|
| Record name | 5-Iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-4-methylpyrimidine | |
CAS RN |
91749-26-7 |
Source


|
| Record name | 5-Iodo-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90540884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)
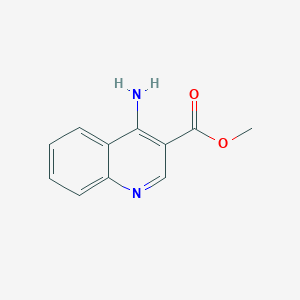

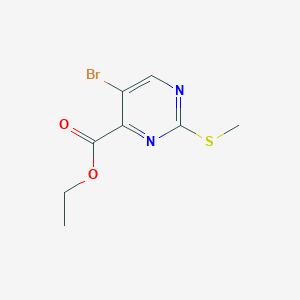


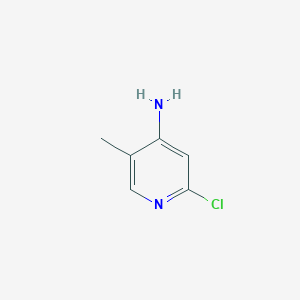
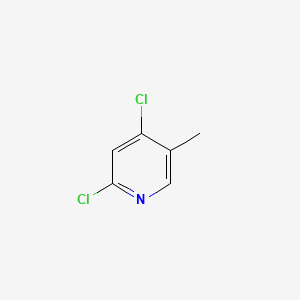

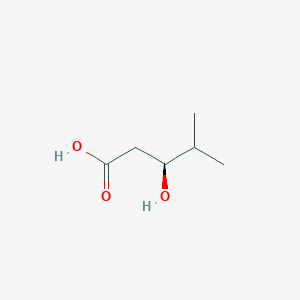
![1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1314163.png)
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
